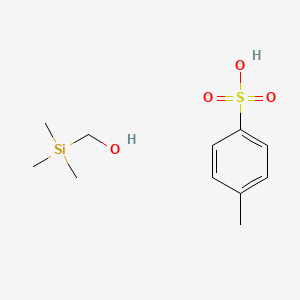

4-Methylbenzenesulfonic acid;trimethylsilylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylbenzenesulfonic acid;trimethylsilylmethanol: is a compound that combines the properties of both 4-methylbenzenesulfonic acid and trimethylsilylmethanol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used as a catalyst in organic synthesis. Trimethylsilylmethanol is an organosilicon compound often used as a protecting group for alcohols in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methylbenzenesulfonic acid: can be synthesized by sulfonation of toluene with sulfur trioxide or chlorosulfonic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.

Trimethylsilylmethanol: is prepared by the reaction of chloromethyltrimethylsilane with water or methanol in the presence of a base such as sodium hydroxide . The reaction is exothermic and requires careful control of temperature and addition rate to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation .

Trimethylsilylmethanol is produced on a large scale by hydrolysis of chloromethyltrimethylsilane in specialized reactors that allow for efficient heat management and product recovery .

Análisis De Reacciones Químicas

Types of Reactions

4-Methylbenzenesulfonic acid: undergoes various reactions, including:

Esterification: Reacts with alcohols to form esters.

Neutralization: Reacts with bases to form salts.

Substitution: Can participate in electrophilic aromatic substitution reactions.

Trimethylsilylmethanol: is involved in:

Protection/Deprotection: Used to protect alcohol groups in organic synthesis and can be removed under acidic or basic conditions.

Hydrolysis: Reacts with water to form methanol and trimethylsilanol.

Common Reagents and Conditions

Esterification: Requires an alcohol and an acid catalyst, typically carried out under reflux conditions.

Neutralization: Involves a base such as sodium hydroxide or potassium hydroxide.

Protection/Deprotection: Uses reagents like trimethylsilyl chloride and a base for protection, and acids or bases for deprotection.

Major Products Formed

Esterification: Forms esters of 4-methylbenzenesulfonic acid.

Neutralization: Produces salts such as sodium 4-methylbenzenesulfonate.

Protection/Deprotection: Forms trimethylsilyl ethers and regenerates the original alcohol.

Aplicaciones Científicas De Investigación

4-Methylbenzenesulfonic acid: is widely used in:

Organic Synthesis: As a catalyst for esterification, acetalization, and other reactions.

Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.

Trimethylsilylmethanol: is used in:

Protecting Groups: To protect alcohols during multi-step organic syntheses.

Silicon Chemistry: As a precursor for the synthesis of other organosilicon compounds.

Mecanismo De Acción

4-Methylbenzenesulfonic acid: acts as a strong acid, donating protons to facilitate various chemical reactions. It enhances reaction rates by stabilizing transition states and intermediates .

Trimethylsilylmethanol: functions as a protecting group by forming stable trimethylsilyl ethers, which can be selectively removed under specific conditions. This allows for the selective manipulation of functional groups in complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonic acid: Lacks the methyl group, making it slightly less hydrophobic.

Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom, used in similar applications but with different reactivity profiles.

Uniqueness

4-Methylbenzenesulfonic acid: The presence of the methyl group increases its hydrophobicity and alters its reactivity compared to benzenesulfonic acid.

Trimethylsilylmethanol: The trimethylsilyl group provides steric protection and stability, making it a preferred protecting group in organic synthesis.

Propiedades

Número CAS |

59006-07-4 |

|---|---|

Fórmula molecular |

C11H20O4SSi |

Peso molecular |

276.43 g/mol |

Nombre IUPAC |

4-methylbenzenesulfonic acid;trimethylsilylmethanol |

InChI |

InChI=1S/C7H8O3S.C4H12OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5/h2-5H,1H3,(H,8,9,10);5H,4H2,1-3H3 |

Clave InChI |

OFYDKYAUBUYRFG-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.C[Si](C)(C)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)

![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)

![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)